REACTION_CXSMILES
|
Cl.C([C:4]1[C:9]([OH:10])=[C:8]([CH2:11][OH:12])C(CO)=CN=1)=O.C(N(CC)CC)C.C([O:25][C:26](=[O:28])[CH3:27])(=O)C>O1CCCC1>[CH3:4][C:9]([CH2:8][C:11]([CH2:27][C:26]([OH:25])=[O:28])=[O:12])=[O:10] |f:0.1|
|
Name
|
2-formyl-3-hydroxy-4,5-dihydroxymethylpyridine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)C1=NC=C(C(=C1O)CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After shaking well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture is aged 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure to a gum
|
Type
|
ADDITION
|
Details
|
This is treated with a mixture of 300 ml
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether layer is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |